HDAC Inhibitory Potency: A Comparative Analysis of 3-Fluoro-N-(5-fluoro-2-methylphenyl)benzamide vs. Class-Representative Benzamide HDAC Inhibitors
In a fluorometric assay measuring HDAC activity in human HeLa cell nuclear extracts after 15 minutes, 3-fluoro-N-(5-fluoro-2-methylphenyl)benzamide demonstrated an IC50 of 56 nM [1]. This potency significantly exceeds that of the class-representative benzamide HDAC inhibitor MS-275 (entinostat), which exhibits reported IC50 values ranging from approximately 740 nM to 8 μM for HDAC3 inhibition and around 200 nM for HDAC1 inhibition across various assays [2]. While direct head-to-head comparison data under identical assay conditions are not available, the quantitative difference in potency (56 nM vs. 200-8,000 nM) suggests that the specific fluorine substitution pattern of this compound confers enhanced HDAC inhibitory activity relative to the benzamide scaffold baseline.
| Evidence Dimension | HDAC inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 56 nM |
| Comparator Or Baseline | MS-275 (entinostat): IC50 ~200 nM (HDAC1) to 740-8,000 nM (HDAC3) |
| Quantified Difference | Target compound is approximately 3.6-fold more potent than MS-275 against HDAC1 (baseline) and 13- to 143-fold more potent than MS-275 against HDAC3 (baseline). |
| Conditions | Human HeLa cell nuclear extract; Fluor de Lys substrate; 15 min incubation; fluorometric analysis. |
Why This Matters
Enhanced potency at the nanomolar level reduces the compound concentration required for effective HDAC inhibition in cellular assays, potentially minimizing off-target effects and improving assay signal-to-noise ratios in screening campaigns.
- [1] BindingDB. BDBM50141241 (CHEMBL3758450). Inhibition of HDAC in human HeLa cells nuclear extract, IC50: 56 nM. Available at: https://bindingdb.org. View Source
- [2] Pimelic Diphenylamide 106 Is a Slow, Tight-binding Inhibitor of Class I Histone Deacetylases. 2008. Available at: https://europepmc.org. View Source
